

ONO-7579: A Technical Guide to its Preclinical Antineoplastic Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-7579 is an orally bioavailable, selective, and potent pan-tropomyosin receptor kinase (pan-Trk) inhibitor demonstrating significant antineoplastic activity in preclinical models.[1] This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and mechanisms of action of **ONO-7579**, intended to inform researchers, scientists, and drug development professionals. The information is compiled from key studies investigating its efficacy in various cancer models, with a focus on quantitative data and detailed experimental protocols.

Core Mechanism of Action

ONO-7579 exerts its anticancer effects by targeting and inhibiting the kinase activity of the Trk protein family (TrkA, TrkB, and TrkC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] In several cancer types, chromosomal rearrangements can lead to the formation of NTRK fusion genes, which produce chimeric Trk fusion proteins with constitutively active kinase domains. This aberrant signaling drives oncogenesis by persistently activating downstream pathways, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation, survival, and invasion.[2][3][4][5] **ONO-7579** directly binds to the ATP-binding site of the Trk kinase domain, preventing the phosphorylation of Trk and subsequently inhibiting the activation of these critical downstream signaling pathways.[1][3]

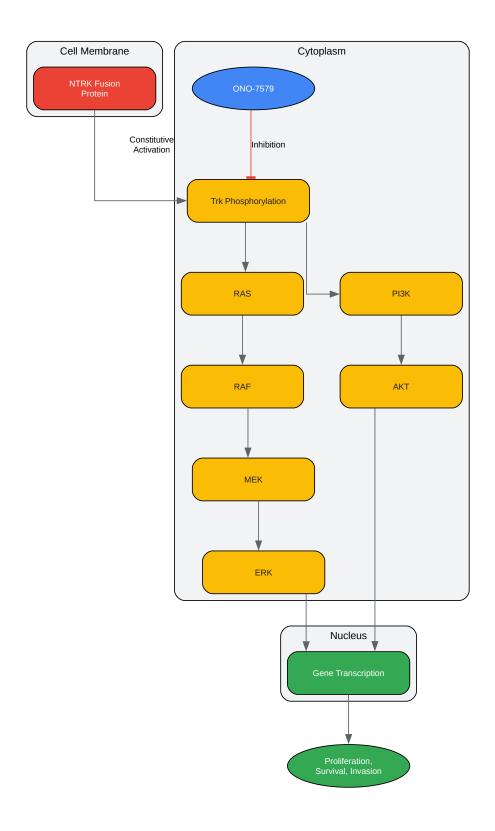


This targeted inhibition ultimately leads to the induction of apoptosis and a reduction in tumor cell growth in cancers harboring NTRK fusions.[1]

Signaling Pathway

The following diagram illustrates the established signaling cascade initiated by NTRK fusion proteins and the point of intervention for **ONO-7579**.





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ONO-7579 inhibits the Trk signaling pathway.



Quantitative Preclinical Data

The antineoplastic activity of **ONO-7579** has been quantified in both in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Efficacy

Cell Line	Cancer Type	Genetic Profile	Assay	Endpoint	Result	Referenc e
TYGBK-1	Gallbladder Cancer	Wild-type KRAS	MTS Proliferatio n	Cell Viability	Dose- dependent suppressio n (100- 3000 nM)	[6]
NOZ	Gallbladder Cancer	Mutant KRAS	MTS Proliferatio n	Cell Viability	No significant suppressio n	[6]
TYGBK-1	Gallbladder Cancer	Wild-type KRAS	Transwell Invasion	Cell Invasion	Significant inhibition	[6]
NOZ	Gallbladder Cancer	Mutant KRAS	Transwell Invasion	Cell Invasion	Significant inhibition	[6]

In Vivo Efficacy



Model	Cancer Type	Genetic Profile	Dosing	Endpoint	Result	Referenc e
Murine Xenograft (KM12 cells)	Colorectal Cancer	TPM3- NTRK1 fusion	0.06-0.60 mg/kg, once daily	pTRKA Inhibition	EC50 = 17.6 ng/g (in tumor)	[7]
Murine Xenograft (KM12 cells)	Colorectal Cancer	TPM3- NTRK1 fusion	Not specified	Tumor Growth	>91.5% pTRKA inhibition required for tumor reduction	[7]

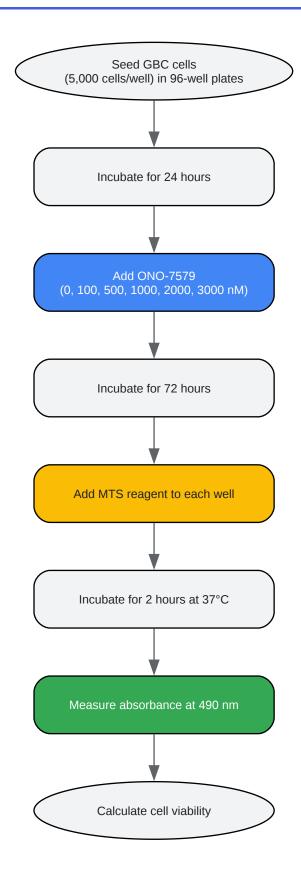
Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Proliferation (MTS) Assay

This protocol is based on the methodology described by Kawamoto et al. (2018).





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Workflow for the MTS cell proliferation assay.



Materials:

- Gallbladder cancer (GBC) cell lines (e.g., TYGBK-1, NOZ)
- 96-well cell culture plates
- ONO-7579 stock solution
- Cell culture medium
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
- Microplate reader

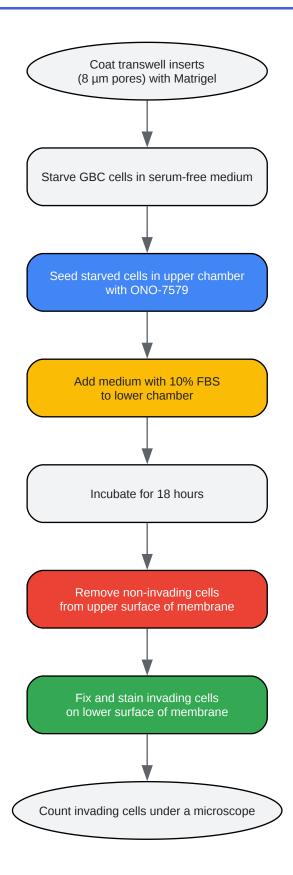
Procedure:

- Seed GBC cells into 96-well plates at a density of 5,000 cells per well.
- Incubate the plates for 24 hours to allow for cell attachment.
- Prepare serial dilutions of ONO-7579 in cell culture medium to achieve final concentrations ranging from 100 nM to 3000 nM. Include a vehicle control (0 nM ONO-7579).
- Remove the existing medium from the wells and add 100 μL of the prepared ONO-7579 dilutions or vehicle control.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Add 20 μL of MTS reagent to each well.
- Incubate for 2 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Invasion Assay

This protocol is adapted from the methodology described by Kawamoto et al. (2018).





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Workflow for the transwell invasion assay.



Materials:

- Transwell inserts with 8 μm pore size polycarbonate membranes
- Matrigel Basement Membrane Matrix
- GBC cell lines
- Serum-free cell culture medium
- Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
- ONO-7579
- Cotton swabs
- Methanol for fixation
- · Crystal violet stain
- Microscope

Procedure:

- Thaw Matrigel on ice and dilute with cold, serum-free medium.
- Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
- Harvest GBC cells and resuspend them in serum-free medium containing the desired concentrations of ONO-7579 or vehicle control.
- Add 500 μL of medium containing 10% FBS to the lower chamber of the transwell plate.
- Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
- Incubate for 18 hours at 37°C.



- After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol.
- Stain the fixed cells with crystal violet.
- Count the number of stained, invaded cells in several random fields of view using a microscope.

Murine Xenograft Model and Efficacy Evaluation

This protocol is based on the study by Iida et al. (2020).[7]

Animals and Tumor Implantation:

- Female BALB/c nude mice are used.
- The human colorectal cancer cell line KM12, which harbors a TPM3-NTRK1 fusion gene, is cultured.
- A suspension of KM12 cells is subcutaneously injected into the flank of each mouse.
- Tumor growth is monitored regularly with caliper measurements.

Drug Administration and Efficacy Assessment:

- When tumors reach a predetermined size, mice are randomized into treatment and control groups.
- ONO-7579 is formulated for oral administration.
- Mice in the treatment groups receive once-daily oral doses of ONO-7579 (e.g., ranging from 0.06 to 0.60 mg/kg). The control group receives the vehicle.
- Tumor volumes are measured at regular intervals throughout the study.
- At the end of the study, or at specified time points, tumors are excised for pharmacodynamic analysis.



Pharmacodynamic Analysis (pTRKA Inhibition):

- Excised tumors are homogenized to extract proteins.
- The concentration of phosphorylated TPM3-TRKA (pTRKA) in the tumor lysates is quantified using a validated immunoassay (e.g., ELISA or Western blot).
- The tumor concentration of ONO-7579 is also measured.
- The relationship between the tumor concentration of ONO-7579 and the level of pTRKA inhibition is modeled to determine the EC50.

Conclusion

The preclinical data for **ONO-7579** strongly support its potent and selective antineoplastic activity against cancers driven by NTRK gene fusions. Its mechanism of action, centered on the inhibition of the Trk signaling pathway, has been well-characterized. The in vitro and in vivo studies provide a solid foundation for its clinical development, demonstrating significant inhibition of proliferation and invasion in relevant cancer cell lines and dose-dependent tumor growth inhibition in xenograft models. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate **ONO-7579** or similar pan-Trk inhibitors. The ongoing clinical trial (NCT03182257) will be crucial in translating these promising preclinical findings into clinical benefit for patients with NTRK fusion-positive solid tumors.[8]

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